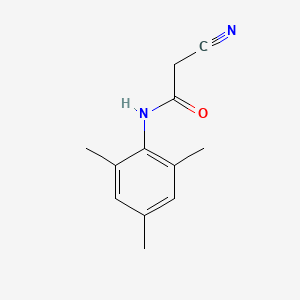

2-cyano-N-mesitylacetamide

Description

Contextualization of Cyanoacetamide Derivatives within Synthetic Chemistry

Cyanoacetamide and its derivatives are a well-established class of reagents in organic synthesis, prized for their versatility. tubitak.gov.trresearchgate.net These compounds are characterized by a unique combination of functional groups: a nitrile (cyano) group, an amide group, and an active methylene (B1212753) group. This trifecta of reactivity allows them to participate in a wide array of chemical transformations. tubitak.gov.tr

The presence of both nucleophilic and electrophilic centers within the cyanoacetamide framework underpins their synthetic utility. tubitak.gov.trraco.cat The active methylene group is particularly notable, as its protons are acidic enough to be removed by a base, generating a reactive carbanion. This carbanion can then engage in various condensation and substitution reactions, forming the basis for the construction of diverse molecular scaffolds. tubitak.gov.tr Consequently, cyanoacetamide derivatives are frequently employed as key intermediates in the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, thiophenes, and pyrazoles, many of which exhibit important biological activities. tubitak.gov.trresearchgate.netresearchgate.net

Significance of N-Mesityl Substitution in Amide-Based Compound Design

The incorporation of an N-mesityl group—a 2,4,6-trimethylphenyl substituent—into a molecule is a deliberate design choice with significant stereochemical and electronic implications. wikipedia.org The mesityl group is exceptionally bulky, a feature that chemists exploit to introduce steric hindrance around a reactive center. wikipedia.org This steric bulk can be instrumental in controlling the regioselectivity and stereoselectivity of a reaction, favoring the formation of a specific isomer.

In the context of amide-based compounds, the N-mesityl group can influence the conformation of the amide bond and restrict its rotation. This can have a profound effect on the reactivity of the molecule. For instance, in the field of N-heterocyclic carbene (NHC) catalysis, N-mesityl substituted catalysts often exhibit enhanced reactivity and stability. researchgate.netrsc.org The steric hindrance provided by the mesityl groups can prevent unwanted side reactions and stabilize reactive intermediates. rsc.org Furthermore, the electronic nature of the mesityl group, being electron-donating, can also modulate the reactivity of the adjacent functional groups. researchgate.net

Overview of Research Trajectories for Cyanoacetamides

Research involving cyanoacetamide derivatives continues to be an active and fruitful area of investigation. Current research trajectories are multifaceted, encompassing the development of novel synthetic methodologies, the exploration of their utility in multicomponent reactions, and the synthesis of new classes of compounds with potential applications in medicinal chemistry and materials science. nih.gov

One significant trend is the use of cyanoacetamides in the synthesis of complex heterocyclic systems, often through cascade reactions that form multiple bonds in a single operation. researchgate.net This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. Another area of focus is the development of cyanoacetamide-based compounds as reversible covalent inhibitors for therapeutic targets. nih.gov The unique reactivity of the cyanoacetamide moiety allows for the design of molecules that can form a temporary covalent bond with a biological target, offering a unique mode of action.

The synthesis of α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives is also a prominent research direction. nih.gov These compounds serve as versatile intermediates for the synthesis of a wide range of bioactive molecules. The application of microwave-assisted synthesis in the preparation of these derivatives highlights the ongoing effort to develop more sustainable and efficient synthetic protocols. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-cyano-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-6-9(2)12(10(3)7-8)14-11(15)4-5-13/h6-7H,4H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTLXUGEGQVHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308046 | |

| Record name | 2-cyano-N-mesitylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24578-56-1 | |

| Record name | 24578-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-N-mesitylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Cyano N Mesitylacetamide Systems

Intrinsic Reactivity Profiles of Cyanoacetamides

Cyanoacetamide derivatives, including 2-cyano-N-mesitylacetamide, are characterized as polyfunctional compounds that exhibit both nucleophilic and electrophilic properties. tubitak.gov.tr This dual reactivity is central to their synthetic utility.

The methylene (B1212753) group (C-2), positioned between the electron-withdrawing cyano and carbonyl groups, is highly activated. tubitak.gov.trsapub.org This activation results in acidic protons, making the C-2 carbon a potent nucleophile upon deprotonation by a base. wikipedia.orgwikipedia.org The resulting carbanion is resonance-stabilized, which enhances its propensity to participate in various carbon-carbon bond-forming reactions. adichemistry.com The nucleophilic reactivity at the C-2 position is generally considered to be greater than that of the amide nitrogen. tubitak.gov.trresearchgate.net This active methylene group is instrumental in condensation and substitution reactions. tubitak.gov.trsapub.org

The presence of the N-mesityl group can influence the reactivity of the active methylene group. For instance, in a related compound, an N-methyl group was found to increase the pKa of the active methylene group compared to unsubstituted acetamides, which can reduce reactivity in certain condensation reactions.

While the active methylene group provides nucleophilic character, the carbonyl and cyano groups are electrophilic centers. tubitak.gov.trresearchgate.net The carbon atoms of both the carbonyl (C-1) and the cyano (C-3) groups are susceptible to nucleophilic attack. Generally, the electrophilicity of the cyano carbon (C-3) is greater than that of the carbonyl carbon (C-1). tubitak.gov.trresearchgate.net This electrophilic nature allows cyanoacetamides to react with various bidentate reagents, leading to the formation of diverse heterocyclic systems. tubitak.gov.tr

Reaction Pathways and Transformation Mechanisms

The dual reactivity of this compound facilitates its participation in a variety of reaction pathways, often leading to complex molecular architectures through sequential transformations.

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without the need for isolating intermediates. wikipedia.org The structure of this compound is well-suited for such sequences. For example, the initial product of a reaction involving the active methylene group can subsequently undergo cyclization or other transformations involving the cyano or amide functionalities. mdpi.com

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds like this compound. wikipedia.org This reaction involves the nucleophilic addition of the active methylene group to a carbonyl compound, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The reaction is usually catalyzed by a weak base, such as an amine. wikipedia.org

The general mechanism involves the base-catalyzed deprotonation of the active methylene group to form a carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde or ketone. The resulting intermediate subsequently eliminates a molecule of water to form the final condensed product. wikipedia.orgorganic-chemistry.org The product of a Knoevenagel condensation, an electron-deficient alkene, can then serve as a substrate for subsequent reactions.

For instance, the Knoevenagel condensation of various aldehydes with cyanoacetamide derivatives is a widely used method for synthesizing a variety of substituted olefins. scielo.br These products are valuable intermediates in the synthesis of heterocyclic compounds. scirp.org

The α,β-unsaturated compounds formed from Knoevenagel condensations are excellent Michael acceptors. wikipedia.orgmasterorganicchemistry.com The Michael addition is a conjugate addition of a nucleophile to an electron-deficient alkene. wikipedia.orgchemistryworld.com In the context of cyanoacetamide chemistry, the nucleophile can be another molecule of the active methylene compound or a different nucleophile.

The mechanism of the Michael addition involves the attack of the nucleophile on the β-carbon of the α,β-unsaturated system. adichemistry.commasterorganicchemistry.com This reaction leads to the formation of a new carbon-carbon bond and generates an enolate intermediate, which is then protonated to give the final 1,4-addition product. masterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation and is widely used in organic synthesis. buchler-gmbh.com The products of Michael additions are often precursors to more complex molecules and can undergo further intramolecular reactions to form cyclic compounds. adichemistry.com

Cascade Reactions and Sequential Organic Transformations

Cyclization Processes in Heterocycle Formation

This compound is a versatile precursor in the synthesis of various heterocyclic compounds. Its reactivity stems from the presence of multiple functional groups: a cyano group, an active methylene group, and an amide linkage. These sites can participate in a range of cyclization reactions, often leading to the formation of complex polycyclic systems.

The active methylene group, flanked by the electron-withdrawing cyano and amide groups, is particularly prone to deprotonation, forming a nucleophilic carbanion. This carbanion can then attack internal or external electrophiles, initiating cyclization. For instance, in the presence of a suitable reagent, intramolecular cyclization can occur, leading to the formation of five- or six-membered rings. The specific outcome of the reaction often depends on the reaction conditions and the nature of the other reactants involved.

A notable application of this compound is in the synthesis of pyridone derivatives. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of substituted 2-pyridones. The mechanism typically involves an initial Knoevenagel condensation followed by an intramolecular cyclization and subsequent aromatization.

Furthermore, this compound can be employed in multicomponent reactions to construct more elaborate heterocyclic frameworks. These reactions often proceed through a cascade of transformations, where the initial product undergoes further in situ cyclizations. The regioselectivity of these cyclization processes can often be controlled by the choice of catalysts and reaction conditions.

| Reactant(s) | Product Type | Ref. |

| Active methylene reagents (e.g., malononitrile (B47326), ethyl cyanoacetate) | 2-Pyridone derivatives | mdpi.com |

| Elemental sulfur and active methylene reagents | Thiophene (B33073) derivatives | mdpi.com |

| Phenyl isothiocyanate and elemental sulfur | Thiazole-2-thione derivative | mdpi.com |

Role of Specific Catalysts in Enhancing Reactivity (e.g., Thiamine (B1217682) Hydrochloride)

Catalysts play a crucial role in modulating the reactivity and selectivity of reactions involving this compound. While specific studies focusing solely on thiamine hydrochloride as a catalyst for reactions with this compound are not extensively documented in the provided search results, the general principles of its catalytic action in related systems can be inferred.

Thiamine hydrochloride (Vitamin B1) is a well-known precursor to N-heterocyclic carbenes (NHCs) under basic conditions. nih.gov NHCs are potent nucleophilic catalysts that can activate various functional groups. In the context of reactions involving aldehydes, thiamine hydrochloride can catalyze the benzoin (B196080) condensation and related umpolung reactions. This involves the formation of a Breslow intermediate, which can then act as a nucleophile. nih.gov

In multicomponent reactions for the synthesis of heterocyclic compounds like pyrazolopyranopyrimidines, thiamine hydrochloride has been effectively used as an acid catalyst in aqueous media. researchgate.net Its proposed mechanism involves the activation of carbonyl compounds, facilitating nucleophilic attack. researchgate.net This suggests that thiamine hydrochloride could potentially enhance the reactivity of this compound in condensations with carbonyl compounds by activating the carbonyl partner.

While direct evidence is limited for this compound, other catalysts are known to be effective. For instance, base catalysts like piperidine (B6355638) are commonly used to promote condensation reactions involving the active methylene group of cyanoacetamides. Transition metal catalysts, such as those based on palladium or copper, could be explored for cross-coupling reactions.

| Catalyst | Role | Example Reaction Type | Ref. |

| Thiamine Hydrochloride | Acid catalyst, precursor to N-heterocyclic carbene | Multicomponent reactions, activation of carbonyls | nih.govresearchgate.net |

| Piperidine | Base catalyst | Condensation reactions |

Functional Group Interconversions and Selectivity Studies

The presence of multiple reactive sites in this compound allows for a variety of selective functional group interconversions.

The cyano group is a versatile functional group that can undergo a range of transformations. researchgate.net

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid or an amide. This transformation can be a key step in the synthesis of various derivatives. One-pot acid-induced hydrolysis of a cyano group followed by intramolecular cyclocondensation has been used to synthesize thiadiazine 1-oxides. nih.gov

Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This opens up pathways to new classes of compounds with different biological activities.

Cycloaddition: The cyano group can participate in cycloaddition reactions with various dipoles to form heterocyclic rings.

Translocation: Recent studies have shown that cyano groups can be translocated to different positions within a molecule through photocatalytic, reversible C-H sampling, offering a novel way to access unconventional derivatives. nih.gov

Selective transformation of the cyano group in the presence of the amide functionality is a key challenge. The choice of reagents and reaction conditions is critical to achieve the desired selectivity. For example, mild hydrolysis conditions might favor the conversion of the cyano group while leaving the more stable amide bond intact.

| Reaction Type | Reagents/Conditions | Product Functional Group | Ref. |

| Hydrolysis | Acid or base | Carboxylic acid or Amide | nih.gov |

| Reduction | LiAlH4, Catalytic Hydrogenation | Primary amine | vanderbilt.edu |

| Cycloaddition | Dipolar compounds | Heterocycles | researchgate.net |

| Translocation | Photocatalysis | Isomeric nitrile | nih.gov |

The amide bond in this compound is generally stable but can be cleaved or modified under specific conditions. nih.gov

Hydrolysis: Strong acidic or basic conditions and elevated temperatures are typically required to hydrolyze the amide bond, yielding a carboxylic acid and mesitylamine. This reaction is generally less facile than the hydrolysis of the cyano group.

Reduction: The amide carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride, converting the acetamide (B32628) into a substituted ethylamine (B1201723) derivative.

Transamidation: The amide bond can be exchanged by reacting with another amine, a process known as transamidation. This reaction can be promoted by activating the amide, for example, by using N-Boc or N-Ts protected amides. nih.gov

N-Alkylation: The nitrogen of the amide can be alkylated, although this often requires specific conditions and reagents. organic-chemistry.org

Selectivity in reactions involving the amide linkage versus the cyano group is a significant consideration. The relative reactivity of these two groups can be exploited to achieve selective transformations. For instance, the greater susceptibility of the cyano group to certain nucleophilic additions or reductions under mild conditions allows for its modification without affecting the amide bond.

| Reaction Type | Reagents/Conditions | Product Type | Ref. |

| Hydrolysis | Strong acid or base, heat | Carboxylic acid and amine | nih.gov |

| Reduction | LiAlH4 | Ethylamine derivative | vanderbilt.edu |

| Transamidation | Another amine, activation | New amide | nih.gov |

| N-Alkylation | Alkylating agents | N-Alkyl amide | organic-chemistry.org |

Theoretical Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex organic reactions. rsc.org For a molecule like this compound, DFT calculations can provide detailed insights into its reactivity.

By modeling the potential energy surface of a reaction, computational analysis can help to:

Identify Intermediates and Transition States: The structures and energies of transient species along the reaction pathway can be calculated, providing a step-by-step picture of the mechanism.

Determine Reaction Barriers: The activation energies for different possible pathways can be computed, allowing for the prediction of the most likely reaction course. This is particularly useful in understanding the regioselectivity and stereoselectivity of cyclization reactions.

Analyze Catalyst Effects: The role of a catalyst, such as thiamine hydrochloride or a transition metal complex, can be investigated by modeling its interaction with the reactants and intermediates. This can help to explain how the catalyst lowers the activation energy and influences the selectivity of the reaction.

Predict Spectroscopic Properties: Calculated properties like NMR chemical shifts and vibrational frequencies can be compared with experimental data to confirm the structures of reaction products and intermediates. rsc.org

For example, in the cyclization of a related 2-cyano-3,10-diketone triterpenoid, DFT calculations could be used to explore the competing pathways of acid-catalyzed and base-catalyzed cyclizations, explaining the observed formation of different heterocyclic products. mdpi.comresearchgate.net Similarly, the mechanism of cyano group translocation could be rationalized by computationally mapping the radical-mediated C-H abstraction and radical recombination steps.

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. While specific experimental or computational studies detailing the transition state structures for reactions of this compound are not extensively available in the surveyed literature, insights can be drawn from mechanistic investigations of closely related N-substituted cyanoacetamides and relevant reaction classes, such as the Knoevenagel condensation. These studies utilize computational chemistry, primarily density functional theory (DFT), to model reaction pathways and elucidate the energetic and geometric properties of transition states.

The reactivity of this compound is largely dictated by the active methylene group adjacent to the cyano and carbonyl functionalities. Reactions typically proceed through the formation of a carbanion, which then acts as a nucleophile. The characterization of the transition state for this initial proton abstraction, as well as for subsequent C-C bond-forming steps, is crucial for a complete mechanistic picture.

Research on similar systems has shown that the nature of the N-substituent can influence the stability of intermediates and the energy of transition states. The bulky and electron-donating mesityl group in this compound is expected to exert significant steric and electronic effects on the transition state geometry and energetics. For example, the steric hindrance from the mesityl group could influence the approach of reactants and the conformation of the transition state assembly.

A computational study on the reaction of dithiomalondianilide with 3-aryl-2-cyanoacrylamides (themselves products of a Knoevenagel condensation) used DFT calculations to explore the reaction mechanism. mdpi.com The results indicated that the rate-limiting step was the cyclization leading to a 1,4-dihydropyridine (B1200194) ring, with a calculated activation barrier of 28.8 kcal/mol. mdpi.com This type of analysis, were it to be performed on a reaction involving this compound, would provide precise energetic data for the key steps.

Illustrative data from such a computational study would typically be presented in tables summarizing the calculated energies and key geometric parameters of the transition state.

Table 1: Illustrative Calculated Energies for a Hypothetical Reaction Pathway This table demonstrates the type of data that would be generated from a computational study on a reaction of this compound. The values are hypothetical and for illustrative purposes only.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (Proton Abstraction) | +12.5 |

| Intermediate (Enolate) | +5.0 |

| Transition State 2 (C-C Bond Formation) | +25.0 |

| Product | -15.0 |

Table 2: Illustrative Geometric Parameters of a Hypothetical Transition State This table shows examples of the geometric data that would be obtained for a transition state in a reaction involving this compound. The values are hypothetical.

| Parameter | Value |

| Forming C-C Bond Distance | 2.15 Å |

| Breaking C-H Bond Distance | 1.50 Å |

| Dihedral Angle (Mesityl-C-C-N) | 110° |

The effect of the N-mesityl group has been noted in other contexts, such as N-heterocyclic carbene (NHC) catalysis, where it can accelerate reactions by making the initial addition of the NHC to an aldehyde irreversible. rsc.org This highlights the significant role that bulky N-aryl substituents can play in modifying reaction mechanisms and transition state energies. A thorough computational investigation would be required to quantify these effects for reactions specifically involving this compound.

Structural Elucidation and Conformational Analysis

X-ray Crystallography of 2-Cyano-N-mesitylacetamide and its Derivatives

X-ray crystallography provides the most definitive method for determining the precise arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound (CAS 24578-56-1) is not readily found in open-access crystallographic databases, the analysis of its derivatives and analogues provides a strong framework for understanding its likely structural features.

Single Crystal X-ray Diffraction Studies for Atomic Arrangement Determination

For instance, studies on similar N-substituted acetamides would typically yield a set of crystallographic parameters that define the unit cell of the crystal lattice. These parameters include the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ), as well as the crystal system and space group.

Illustrative Crystallographic Data for a Related N-Aryl-2-Cyanoacetamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542(2) |

| b (Å) | 9.123(3) |

| c (Å) | 11.345(3) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 830.1(4) |

| Z | 4 |

Note: This data is for a representative N-aryl-2-cyanoacetamide and is presented for illustrative purposes.

Analysis of Hydrogen Bonding Networks (Intramolecular and Intermolecular)

Hydrogen bonds play a critical role in the solid-state packing of acetamide (B32628) derivatives. chemicalbook.com In this compound, the amide N-H group can act as a hydrogen bond donor, while the oxygen of the carbonyl group and the nitrogen of the cyano group can act as hydrogen bond acceptors. chemicalbook.com

Intermolecular hydrogen bonds of the N-H···O=C type are commonly observed in related structures, often leading to the formation of chains or dimeric motifs that stabilize the crystal lattice. Intramolecular hydrogen bonds are less likely in this specific molecule due to conformational constraints, but are a key consideration in the analysis of its derivatives. The geometry of these bonds (donor-acceptor distance and the angle) is a key output of a crystallographic study.

Molecular Conformation, Planarity, and Torsional Angle Assessments

The conformation of this compound is largely defined by the torsional angles between the mesityl ring and the acetamide group, and along the backbone of the cyanoacetamide moiety. The steric hindrance from the two ortho-methyl groups on the mesityl ring is expected to cause a significant twist relative to the plane of the amide group. This is a common feature in N-mesityl substituted compounds.

The planarity of the amide group itself (O=C-N-H) is a key feature, and any deviation from planarity would be noteworthy. Torsional angles, such as C(aryl)-N-C(O)-C(H₂), are crucial parameters derived from crystallographic data that quantitatively describe the molecular shape.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the chemical environment of atoms and the nature of functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a fundamental tool for structural elucidation in solution.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the different types of protons. The amide N-H proton would likely appear as a broad singlet. The methylene (B1212753) (-CH₂-) protons adjacent to the cyano and carbonyl groups would appear as a singlet. The aromatic protons of the mesityl ring would appear as a singlet due to their symmetry, and the methyl (-CH₃) protons on the ring would also give rise to one or two distinct singlets.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Key expected signals include those for the cyano carbon (-C≡N), the carbonyl carbon (-C=O), the methylene carbon (-CH₂-), and the various aromatic and methyl carbons of the mesityl group.

Illustrative NMR Data for a Structurally Similar N-Aryl-2-Cyanoacetamide

| ¹H NMR | δ (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (aromatic) | 2.34 | s |

| Ar-H | 6.95-8.01 | m |

| -NH | 6.95-8.01 | m |

| -OH | 10.95 | br s |

| ¹³C NMR | δ (ppm) | |

| -CH₃ | 20.3 | |

| -C≡N | 106.5 | |

| Aromatic C | 116.7-148.6 | |

| -C=O | 180.3 |

Note: This data is for a hydroxyimino derivative of N-(p-tolyl)-2-cyanoacetamide and is presented for illustrative purposes. ekb.eg The chemical shifts for this compound would differ.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the key expected absorption bands would be:

N-H stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹.

C-H stretch: Bands for aromatic and aliphatic C-H bonds typically appear between 2850-3100 cm⁻¹.

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹. The intensity of this band can vary.

C=O stretch (Amide I band): A strong, sharp absorption band typically found in the range of 1650-1680 cm⁻¹.

N-H bend (Amide II band): A medium to strong band usually located around 1550 cm⁻¹.

Illustrative IR Data for N-Aryl-2-Cyanoacetamide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | Stretch | 3370 |

| -NH | Stretch | 3286 |

| -C≡N | Stretch | 2220 |

| -C=O | Stretch (Amide I) | 1667 |

Note: This data is for a hydroxyimino derivative of N-(p-tolyl)-2-cyanoacetamide and is presented for illustrative purposes. ekb.eg

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of energy corresponds to the promotion of electrons from a ground state to a higher energy excited state. The chromophores present in this compound—the mesitylene (B46885) ring, the amide group, and the cyano group—are expected to give rise to characteristic absorption bands.

The primary electronic transitions anticipated for this molecule are π → π* and n → π* transitions. The aromatic mesitylene ring contains π electrons that can be excited to higher energy π* orbitals. The presence of the acetamide and cyano groups, which both contain non-bonding electrons (n) on the oxygen and nitrogen atoms, respectively, as well as π systems, allows for both n → π* and π → π* transitions.

The mesitylene (1,3,5-trimethylbenzene) chromophore is expected to exhibit absorption bands characteristic of substituted benzene (B151609) rings. These typically include a strong primary band at lower wavelengths and a weaker, fine-structured secondary band at longer wavelengths. The cyano and N-acetyl groups attached to the core structure will influence the precise wavelengths and intensities of these absorptions. Based on data from similar aromatic acetamides, the electronic transitions for this compound in a non-polar solvent can be predicted.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Type of Transition | Chromophore |

| ~215 | ~8,000 - 12,000 | π → π | Mesitylene Ring |

| ~265 | ~200 - 500 | π → π | Mesitylene Ring (B-band) |

| ~280 | ~50 - 150 | n → π* | Amide Carbonyl |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from its fragmentation pattern upon ionization. For this compound, the molecular formula is C12H14N2O, which corresponds to a monoisotopic mass of 202.1106 g/mol .

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M+•) peak at an m/z (mass-to-charge ratio) of 202. The fragmentation of this molecular ion would proceed through characteristic pathways dictated by the stability of the resulting fragments. The mesityl group and the cyanoacetamide moiety are likely to be the primary sites of fragmentation.

Key predicted fragmentation pathways include:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the cyanomethyl radical (•CH2CN) to form a stable acylium ion.

Cleavage of the amide bond , resulting in the formation of a mesitylaminium radical cation or a cyanomethylcarbonyl cation.

Fragmentation of the mesitylene ring , which can involve the loss of a methyl group (CH3) to form a stable benzylic-type cation.

The analysis of these fragmentation patterns provides a veritable fingerprint for the molecule, allowing for its unambiguous identification.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Relative Abundance |

| 202 | [C12H14N2O]+• (Molecular Ion) | Moderate |

| 162 | [M - CH2CN]+ | High |

| 147 | [M - CH2CN - CH3]+ | Moderate |

| 134 | [M - COCH2CN]+ | Moderate |

| 119 | [C9H11]+ (Mesityl cation) | High |

| 40 | [CH2CN]+ | Moderate |

Synthetic Applications As Precursors in Complex Organic Chemistry

Role in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

The unique structural features of 2-cyano-N-mesitylacetamide and its analogues make them valuable precursors for a range of nitrogen-containing heterocyclic compounds. The active methylene (B1212753) group, positioned between the electron-withdrawing cyano and amide groups, is readily deprotonated, facilitating its participation in condensation and cyclization reactions.

Formation of Polysubstituted Quinolines

N-substituted-2-cyanoacetamides are effective precursors for the synthesis of polysubstituted quinolines through a variation of the Friedländer annulation. This reaction typically involves the condensation of an N-substituted-2-cyanoacetamide with a 2-aminobenzaldehyde (B1207257) derivative. The reaction proceeds via an initial Knoevenagel condensation between the active methylene group of the cyanoacetamide and the aldehyde functionality of the 2-aminobenzaldehyde, followed by an intramolecular cyclization and dehydration to afford the quinoline (B57606) ring system. researchgate.nettubitak.gov.tr

A general protocol for this synthesis involves heating a mixture of the 2-aminobenzaldehyde and the N-substituted-2-cyanoacetamide in the presence of a base, such as sodium hydroxide (B78521), in a solvent like ethanol. researchgate.net This methodology allows for the synthesis of a diverse array of 2-aminoquinoline-3-carboxamides.

Table 1: Synthesis of 2-Aminoquinoline-3-carboxamides from N-Substituted Cyanoacetamides

| 2-Aminobenzaldehyde Derivative | N-Substituted Cyanoacetamide | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-chlorobenzaldehyde | 2-Cyano-N-cyclopropylacetamide | NaOH/Ethanol | 2-Amino-6-chloro-N-cyclopropylquinoline-3-carboxamide | 88 | researchgate.net |

Derivatization to Pyrazoles and Fused Pyrazole (B372694) Systems (e.g., 4-thiocarbamoylpyrazoles)

N-substituted-2-cyanoacetamides serve as effective precursors for the synthesis of various pyrazole derivatives. For instance, the reaction of 2-cyano-N-cyclohexylacetamide with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields an enaminonitrile intermediate. This intermediate can then be cyclized with hydrazine (B178648) derivatives to afford substituted pyrazoles.

Furthermore, fused pyrazole systems can be constructed. A one-pot, three-component reaction between 2-cyano-N-methylacetamide, various aryl aldehydes, and hydrazine hydrate (B1144303) in the presence of triethylamine (B128534) has been shown to produce functionalized 4-arylpyrazolo[3,4-c]pyrazol-3(2H)-ones in good yields.

The synthesis of 4-thiocarbamoylpyrazoles can be envisioned through the reaction of a pyrazole derivative containing an active group with a thiocarbamoylating agent, although a direct synthesis from this compound is not explicitly detailed in the provided context. However, the reactivity of complex cyanoacetamide derivatives with phenyl isothiocyanate suggests a pathway to thioamide intermediates, which are crucial for such transformations.

Table 3: Synthesis of Pyrazole and Fused Pyrazole Derivatives from N-Substituted Cyanoacetamides

| N-Substituted Cyanoacetamide | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Cyano-N-cyclohexylacetamide | 1. DMF-DMA; 2. Hydrazine derivatives | Substituted aminopyrazoles | Not specified |

Construction of Pyrimidines and Fused Pyrimidine (B1678525) Systems (e.g., Pyrazolo[1,5-a]pyrimidines)

The versatility of N-substituted cyanoacetamides extends to the synthesis of pyrimidines and their fused analogues. For example, the enaminonitrile derived from the reaction of 2-cyano-N-cyclohexylacetamide and DMF-DMA can react with various amino-heterocycles to form fused pyrimidine systems. A notable example is the reaction with aminopyrazoles, which leads to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. This reaction pathway highlights the utility of the cyanoacetamide scaffold in constructing complex bicyclic heterocyclic systems.

Synthesis of Thiazole (B1198619) Derivatives (e.g., 2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide)

N-substituted cyanoacetamides are key intermediates in the synthesis of various thiazole derivatives. A common strategy involves the reaction of the cyanoacetamide with an isothiocyanate to form a thioamide intermediate. This intermediate can then be cyclized with an α-halocarbonyl compound (Hantzsch thiazole synthesis) to afford the thiazole ring.

For example, 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide reacts with phenyl isothiocyanate in the presence of potassium hydroxide to form an intermediate potassium salt. This salt, upon reaction with chloroacetyl chloride or bromoacetone, yields substituted thiazolidinone and thiazole derivatives, respectively. The synthesis of the specifically mentioned 2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide would likely involve a multi-step sequence where a precursor derived from this compound is reacted with a suitable thiazole or thiazolidinone moiety.

Table 4: Synthesis of Thiazole Derivatives from N-Substituted Cyanoacetamides

| N-Substituted Cyanoacetamide | Reagents | Product | Reference |

|---|---|---|---|

| 2-Cyano-N-(3-cyanoquinolin-2-yl)acetamide | 1. Phenyl isothiocyanate, KOH; 2. Chloroacetyl chloride | 2-Cyano-N-(3-cyanoquinolin-2-yl)-2-(5-oxo-3-phenylthiazolidin-2-ylidene)acetamide |

Versatility as a Building Block in Multi-Step Organic Syntheses

The diverse reactivity of this compound and its analogues makes them highly versatile building blocks in multi-step organic syntheses. The presence of the cyano group, a reactive methylene, and an amide linkage in a compact structure allows for a wide range of chemical transformations.

The active methylene group can participate in:

Knoevenagel condensations with aldehydes and ketones to form α,β-unsaturated systems.

Michael additions to activated double bonds.

Alkylation reactions .

The cyano group can be:

Hydrolyzed to a carboxylic acid or an amide.

Reduced to an amine.

Reacted with nucleophiles to form various heterocyclic rings.

The amide functionality provides a site for further modification or can influence the reactivity of the rest of the molecule. This polyfunctionality enables the construction of complex molecular architectures from a relatively simple starting material. The synthesis of the various heterocyclic systems discussed above—quinolines, pyridones, pyrazoles, pyrimidines, and thiazoles—are prime examples of its utility as a versatile precursor in the strategic assembly of complex organic molecules.

Stereoselective Synthetic Applications

The core reactivity of N-aryl-2-cyanoacetamides generally involves the active methylene group and the cyano and amide functionalities, which readily participate in cyclization and condensation reactions. However, the establishment of chiral centers in a controlled manner using this compound as a key substrate has not been a significant focus of the available research.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-cyano-N-mesitylacetamide in laboratory settings?

- Methodological Answer :

- Ventilation and PPE : Use fume hoods to minimize inhalation risks and wear nitrile gloves, lab coats, and safety goggles.

- First Aid : If inhaled, immediately move the affected individual to fresh air and administer artificial respiration if breathing is irregular. Seek medical attention promptly .

- Toxicological Uncertainty : Note that comprehensive toxicological data are lacking; treat symptoms empirically (e.g., decontamination, supportive care) and consult safety data sheets (SDS) for updates .

Q. How can researchers verify the purity of synthesized this compound?

- Methodological Answer :

- Chromatography : Use thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) to monitor reaction progress and purity, as described in analogous acetamide syntheses .

- Crystallization : Purify crude products via ethanol recrystallization to remove unreacted precursors or byproducts .

- Spectroscopic Validation : Confirm structure using -NMR (amide proton at δ 6.5–7.5 ppm) and IR (C≡N stretch ~2200 cm) .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer :

- Reagent Selection : Use condensing agents like DCC (dicyclohexylcarbodiimide) to enhance coupling efficiency between cyanoacetic acid and mesitylamine derivatives .

- Solvent Systems : Test polar aprotic solvents (e.g., DMF) under mild acidic/basic conditions to minimize side reactions .

- Scalability : Adapt batch processes to continuous flow reactors for better temperature control and reproducibility, as demonstrated in industrial acetamide syntheses .

Q. How should researchers address contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference SDS entries with recent peer-reviewed studies, noting gaps in acute vs. chronic exposure data .

- In Silico Modeling : Use tools like OECD QSAR Toolbox to predict toxicity endpoints (e.g., LD) when empirical data are insufficient .

- Experimental Validation : Conduct in vitro assays (e.g., Ames test for mutagenicity) to resolve discrepancies between historical and emerging data .

Q. What advanced techniques are suitable for characterizing the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates via HPLC under varying temperatures and pH to identify optimal conditions for cyano-group retention or substitution .

- Isotopic Labeling : Use -labeled cyano groups to track reaction pathways via NMR or mass spectrometry .

- Computational Chemistry : Apply DFT calculations (e.g., Gaussian software) to model transition states and predict regioselectivity in substitution reactions .

Q. How can researchers mitigate challenges in detecting this compound degradation products during stability studies?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat, light, and hydrolytic conditions (acidic/alkaline), then analyze degradation products via LC-MS/MS .

- Mass Balance Analysis : Ensure total chromatographic peak area aligns with initial material to account for volatile or undetected byproducts .

- Stability-Indicating Methods : Develop UPLC methods with PDA detection to resolve degradation peaks from the parent compound .

Data Contradiction and Validation

Q. What methodologies resolve conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Phase Solubility Studies : Systematically test solubility in binary solvent systems (e.g., water-ethanol mixtures) and correlate results with Hansen solubility parameters .

- Crystallographic Analysis : Use X-ray diffraction to assess crystal packing effects, which may explain discrepancies in solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.